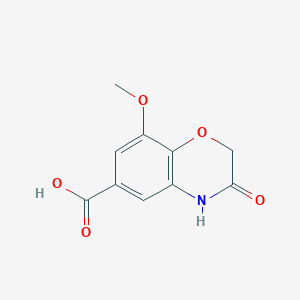

8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Description

Table 1: Structural Descriptors

| Parameter | Value | Source |

|---|---|---|

| SMILES | COC1=CC(=CC2=C1OCC(=O)N2)C(=O)O | |

| InChIKey | LCWSHJZYFMWNTE-UHFFFAOYSA-N | |

| Hydrogen bond donors | 2 (COOH and NH) | |

| Hydrogen bond acceptors | 5 |

The planar benzoxazine ring and substituents create a conjugated system, influencing electronic properties.

Crystallographic Characterization via X-Ray Diffraction

While direct X-ray diffraction data for this compound is limited, related benzoxazine derivatives exhibit characteristic crystal lattice parameters and conformations:

Table 2: Comparative Crystallographic Data

The carboxylic acid group may induce intermolecular hydrogen bonding, affecting packing efficiency.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆, 400 MHz):

- ¹³C NMR (101 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

UV-Vis Spectroscopy

Table 3: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 3.85 (s), δ 4.30 (s) | OCH₃, CH₂ |

| ¹³C NMR | δ 170.2, δ 165.8 | COOH, C=O |

| IR | 1685, 1230 | C=O, C-O |

| UV-Vis | 227, 294 nm | Aromatic transitions |

The spectroscopic data aligns with the proposed structure, confirming functional groups and electronic conjugation.

Properties

IUPAC Name |

8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-15-7-3-5(10(13)14)2-6-9(7)16-4-8(12)11-6/h2-3H,4H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWSHJZYFMWNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280518 | |

| Record name | 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-56-0 | |

| Record name | 5446-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Ortho-Aminophenol Derivatives with Carboxylic Acids or Esters

- Step 1: An ortho-aminophenol derivative with a methoxy substituent at the 8-position is reacted with a carboxylic acid derivative (such as an acid chloride or ester) at the 6-position.

- Step 2: Under acidic or basic conditions, intramolecular nucleophilic attack of the amino group on the carbonyl carbon leads to ring closure forming the benzoxazine ring.

- Step 3: Oxidation or rearrangement steps may be employed to introduce the 3-oxo functionality on the dihydrobenzoxazine ring.

This approach is supported by patent literature describing 3,4-dihydro-2H-1,4-benzoxazine derivatives synthesis, where intermediates with substituted benzoxazine rings are prepared via cyclization of appropriately substituted aminophenols and carboxylic acid derivatives.

Esterification and Subsequent Hydrolysis

- The methyl ester derivative, methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, is often synthesized first.

- This ester can be prepared by esterification of the corresponding acid or by cyclization of methyl-substituted precursors.

- Subsequent hydrolysis of the methyl ester under acidic or basic conditions yields the free carboxylic acid, this compound.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Aminophenol substitution | 8-methoxy-2-aminophenol precursor | Provides methoxy and amino groups |

| Carboxylic acid derivative | Acid chloride or ester of 6-carboxylbenzoic acid | For acylation and ring closure |

| Cyclization | Acidic or basic medium, heat | Ring formation of benzoxazine core |

| Oxidation (if needed) | Mild oxidants (e.g., PCC, MnO2) | Introduction of 3-oxo group |

| Ester hydrolysis | Aqueous acid or base, heat | Conversion of methyl ester to carboxylic acid |

Research Findings and Optimization

- Yield and purity: Optimized reaction conditions, such as temperature and solvent choice, significantly affect yield and purity. For example, cyclization under reflux in solvents like toluene or acetonitrile with catalytic acid improves ring closure efficiency.

- Selectivity: Controlling reaction time and reagent stoichiometry is critical to avoid side reactions such as over-oxidation or polymerization.

- Intermediate stability: The methyl ester intermediate is more stable and easier to purify, facilitating subsequent hydrolysis to the acid.

Summary Table of Preparation Steps

| Preparation Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Precursor synthesis | Synthesis of 8-methoxy-2-aminophenol | Standard aromatic substitution | Aminophenol derivative |

| Acylation and cyclization | Reaction with 6-carboxylic acid derivative | Acid chloride/ester, acidic/basic | Formation of benzoxazine ring |

| Introduction of 3-oxo group | Oxidation of dihydrobenzoxazine | Mild oxidants | 3-oxo substituted benzoxazine |

| Ester formation (optional) | Methyl esterification | Methanol, acid catalyst | Methyl 8-methoxy-3-oxo benzoxazine ester |

| Hydrolysis to acid | Hydrolysis of methyl ester | Aqueous acid/base, heat | Target carboxylic acid compound |

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity and protein interactions.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs for treating various diseases. Its unique structure may offer advantages in drug design and delivery.

Industry: In the industrial sector, it can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Uniqueness: 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid stands out due to its specific structural features, such as the presence of the methoxy group and the carboxylic acid moiety. These features contribute to its unique chemical and biological properties, making it distinct from other benzoxazines.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, including anti-inflammatory and anti-cancer effects, as well as its mechanisms of action.

- Molecular Formula : C10H9NO5

- Molecular Weight : 223.18 g/mol

- CAS Number : 5446-56-0

1. Anti-Cancer Properties

Research has indicated that derivatives of benzoxazine compounds, including this compound, exhibit significant anti-cancer properties. A study demonstrated that related compounds could induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases leading to programmed cell death .

2. Anti-inflammatory Effects

In addition to anti-cancer properties, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit nitric oxide production in macrophages, which is crucial in mediating inflammatory responses. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Inhibition of Inflammatory Mediators : It reduces the expression of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandins.

Case Studies

Several case studies have highlighted the effectiveness of benzoxazine derivatives in clinical settings:

- Breast Cancer Treatment :

- Inflammatory Disease Models :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, condensation of substituted benzoxazine precursors with methoxy and carboxylic acid functionalities under acidic or basic conditions is a common approach. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization using polar aprotic solvents like DMSO or ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Impurities from incomplete cyclization (e.g., open-chain intermediates) must be rigorously excluded.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., methoxy at C8, carbonyl at C3). Compare with reference spectra of structurally related benzoxazines .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion [M-H]⁻ (exact mass: ~223.0483 Da). Discrepancies in fragmentation patterns may arise from tautomerism or residual solvents, requiring repeated analysis under controlled conditions .

- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H at ~2500-3000 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological or physicochemical properties of this benzoxazine derivative?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the methoxy group (C8) with halogens (e.g., Cl, F) or alkyl chains to assess effects on solubility and receptor binding. For example, demonstrates that substituting the C3 carbonyl with a methyl group in related benzoxazines enhances 5-HT3 receptor affinity .

- Physicochemical Profiling : Measure logP (octanol/water partition coefficient) and pKa (for the carboxylic acid group) to predict bioavailability. Use computational tools (e.g., DFT calculations) to model electronic effects of substituents .

Q. What experimental strategies address contradictions in reported spectral data or bioactivity profiles?

- Case Study : If HRMS data conflicts with theoretical exact mass (e.g., due to isotopic patterns or adduct formation), perform isotopic abundance analysis and compare with databases like PubChem or NIST. For bioactivity discrepancies (e.g., inconsistent IC50 values), standardize assay conditions (e.g., cell line, buffer pH) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can mechanistic studies elucidate the compound’s interaction with enzymatic targets (e.g., oxidoreductases or hydrolases)?

- Methodology :

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition kinetics (Km, Vmax) in the presence of the compound.

- Molecular Docking : Map the carboxylic acid and benzoxazine moieties to active-site residues (e.g., catalytic triads in serine hydrolases). highlights similar benzoxazine-carboxylic acid derivatives as protease inhibitors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.